molecular formula C23H16N4O B14208436 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole CAS No. 917947-75-2

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole

Cat. No.: B14208436
CAS No.: 917947-75-2
M. Wt: 364.4 g/mol
InChI Key: AGRQYEVBCNOVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The structure of this compound consists of a pyrazole ring fused with an oxadiazole ring, both of which are substituted with phenyl groups, contributing to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole typically involves multiple steps, starting with the preparation of the pyrazole and oxadiazole intermediates. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The pyrazole ring can be synthesized through the condensation of hydrazines with β-diketones or α,β-unsaturated carbonyl compounds . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts and solvents, to improve yield and purity.

Chemical Reactions Analysis

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in the combination of both the pyrazole and oxadiazole rings, which contribute to its diverse chemical reactivity and potent biological activities.

Properties

CAS No.

917947-75-2

Molecular Formula

C23H16N4O

Molecular Weight

364.4 g/mol

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C23H16N4O/c1-4-10-17(11-5-1)21-20(16-27(26-21)19-14-8-3-9-15-19)23-25-24-22(28-23)18-12-6-2-7-13-18/h1-16H

InChI Key

AGRQYEVBCNOVSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C=C2C3=NN=C(O3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.